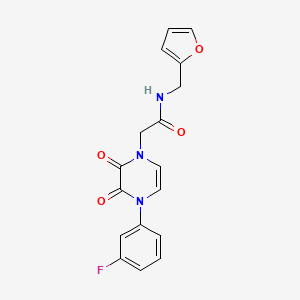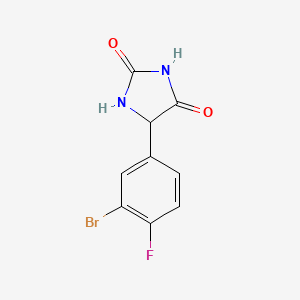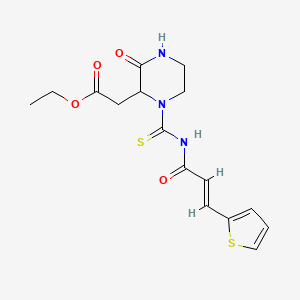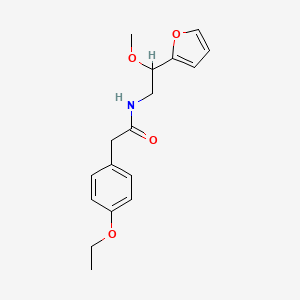![molecular formula C18H22N4O2 B3006493 2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 900879-93-8](/img/structure/B3006493.png)
2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol" is a complex organic molecule that appears to be related to pyrazolo[1,5-a]pyrimidin derivatives. These derivatives are known for their potential biological activities and are often explored for their medicinal properties. The papers provided do not directly discuss this compound but offer insights into related chemical structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidin derivatives is not directly detailed in the provided papers. However, the synthesis of similar compounds involves multi-step reactions that typically start with the formation of a pyrazole or pyrimidine ring followed by various functionalization reactions. For example, the synthesis of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols involves a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine . This suggests that the synthesis of the compound may also involve the formation of a pyrazolo[1,5-a]pyrimidin core followed by the introduction of an aminoethoxyethanol moiety.
Molecular Structure Analysis
The molecular structure of the compound includes a pyrazolo[1,5-a]pyrimidin ring, which is a bicyclic system consisting of fused pyrazole and pyrimidine rings. This structure is known to confer interesting chemical properties and potential biological activity. The presence of a methyl group and a p-tolyl group could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidin derivatives are not explicitly discussed in the provided papers. However, the reactivity of such compounds can be inferred from related structures. For instance, the 2-(pyridin-2-yl)ethyl group has been used as a protecting group for carboxylic acids, which can be removed chemically under alkaline conditions or thermally . This indicates that the compound may also undergo specific reactions under certain conditions, such as deprotection or substitution reactions, depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol" are not directly provided in the papers. However, the properties of similar compounds can be somewhat predicted. For example, the presence of an ethanol moiety suggests that the compound may have some solubility in polar solvents. The pyrazolo[1,5-a]pyrimidin core may contribute to the compound's stability and potential bioactivity, as seen in other pyrimidine derivatives that exhibit cytoprotective antiulcer activity . The compound's molecular weight, boiling point, melting point, and other physical properties would need to be determined experimentally.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for their versatile chemical and biological properties. Studies have detailed methods for synthesizing these derivatives through reactions involving amino-pyrazoles and various other reagents, highlighting the compound's role in facilitating the creation of polysubstituted pyrazoles and isoxazoles with potential bioactive properties (Chagarovskiy et al., 2016).
Mechanistic Insights
Research has also delved into the reaction mechanisms of related pyrazolo[1,5-a]pyrimidine compounds, providing insights into their chemical behavior under different conditions. For instance, the peculiarities of cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole have been studied, shedding light on the conditions that favor the formation of specific derivatives (Goryaeva et al., 2013).
Biological Applications
Although direct studies on the biological activities of "2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol" were not found, research on related pyrazolo[1,5-a]pyrimidine derivatives has explored their potential as bioactive molecules. Compounds in this family have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, suggesting the potential of these derivatives in anticancer research (Hassan et al., 2014).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in various fields such as medicinal chemistry, material science, and drug discovery . Future research could focus on the development of different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell division
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , suggesting that this compound may also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
properties
IUPAC Name |
2-[2-[[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-3-5-15(6-4-13)16-12-20-22-17(11-14(2)21-18(16)22)19-7-9-24-10-8-23/h3-6,11-12,19,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBRNMXNINRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)
![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)



![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)
![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)


